(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of nitrobenzylidene and phenylimino groups further enhances its chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylimino group can participate in nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Cyclization: The thiazolidinone ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Reagents such as acetic anhydride or phosphorus oxychloride (POCl3) under reflux conditions.
Major Products Formed
Reduction: 5-(4-Aminobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrobenzylidene)-2-(thiazol-2-ylimino)-4-thiazolidinone: Similar structure but with a thiazolyl group instead of a phenyl group.
3-[(1H-Benzo[d]imidazol-2-yl)methyl]-5-(4-nitrobenzylidene)-2-(4-methyl phenylimino) thiazolidin-4-one: Contains a benzimidazole moiety, offering different biological activities.
Uniqueness
5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H15N3O3S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15N3O3S/c26-21-20(15-16-11-13-19(14-12-16)25(27)28)29-22(23-17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H/b20-15+,23-22? |
InChI Key |
NESPTPIHXFQZCJ-COSNONQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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